molecular formula C3H2IN3O2 B3262682 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid CAS No. 36033-56-4

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B3262682
CAS No.: 36033-56-4
M. Wt: 238.97 g/mol
InChI Key: VCGRXXVCZWEAOO-UHFFFAOYSA-N
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Description

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is a halogenated heterocyclic organic compound. It contains an iodine atom attached to the 5-position of the 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: One common synthetic route involves the halogenation of 1H-1,2,4-triazole-3-carboxylic acid using iodine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an iodine atom.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the iodine atom to hydrogen, resulting in different reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Iodinated triazole carboxylic acids and their derivatives.

  • Reduction: Reduced iodine derivatives and hydrogenated forms.

  • Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 5-Amino-1H-1,2,4-triazole-3-carboxylic acid: Contains an amino group instead of an iodine atom.

  • 1H-1,2,4-triazole-3-carboxylic acid: The parent compound without any halogenation.

  • 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: Similar to the iodine compound but with a bromine atom instead.

Uniqueness: 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the iodine atom, which can impart different chemical and biological properties compared to other halogenated triazoles

Properties

IUPAC Name

5-iodo-1H-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2IN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRXXVCZWEAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1H-1,2,4-triazole-3-carboxylic acid
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Reactant of Route 6
5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

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